2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclopentan-1-ol
Description
2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclopentan-1-ol is a brominated pyrazole derivative featuring a cyclopentanol backbone substituted with a methyl group at the 1-position and a 4-bromo-1H-pyrazol-1-yl moiety at the 2-position.
Properties
Molecular Formula |
C9H13BrN2O |
|---|---|
Molecular Weight |
245.12 g/mol |
IUPAC Name |
2-(4-bromopyrazol-1-yl)-1-methylcyclopentan-1-ol |
InChI |
InChI=1S/C9H13BrN2O/c1-9(13)4-2-3-8(9)12-6-7(10)5-11-12/h5-6,8,13H,2-4H2,1H3 |
InChI Key |
AEKYCLXTEVIUDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1N2C=C(C=N2)Br)O |
Origin of Product |
United States |
Preparation Methods
There are several synthetic routes to prepare this compound. Here are some common methods:
Synthesis from 2-(4-Bromo-1H-pyrazol-1-yl)ethanol:
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and substituents. Detailed analysis would require experimental data.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology and Medicine: Investigated for potential biological activities (e.g., antimicrobial properties) .
Industry: May find applications in pharmaceuticals or agrochemicals.
Mechanism of Action
- The exact mechanism of action is context-dependent and would require further research. It could involve interactions with specific molecular targets or pathways.
Comparison with Similar Compounds
Pyrazole Derivatives with Aromatic Substituents
- 2-(4-Bromo-1H-pyrazol-1-yl)pyridine: This compound replaces the cyclopentanol ring with a pyridine group, introducing aromaticity and planar geometry.
- Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate: Here, an ester group replaces the cyclopentanol. The ester functionality increases lipophilicity, which may enhance membrane permeability but reduce water solubility. The molecular weight (C₆H₇BrN₂O₂; ~219.04 g/mol) is lower than the target compound (C₉H₁₃BrN₂O; ~257.12 g/mol), impacting pharmacokinetic profiles .
Halogenated Pyrazole Derivatives
- 3-Bromo-2-(4-bromo-1H-pyrazol-1-yl)propan-1-ol: This di-brominated analog features two bromine atoms (on the pyrazole and propane chain), which could enhance electrophilicity and reactivity in substitution reactions. The additional bromine increases molecular weight (C₇H₁₃Br₂N₂O; ~308.00 g/mol) and may affect toxicity profiles compared to the mono-brominated target compound .
- 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one: A pyrazolone derivative with a chloroaryl substituent.
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |
|---|---|---|---|---|
| 2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclopentan-1-ol | C₉H₁₃BrN₂O | 257.12 | Cyclopentanol, Bromopyrazole | High polarity (hydroxyl), potential for chiral centers |
| Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate | C₆H₇BrN₂O₂ | 219.04 | Ester, Bromopyrazole | Lipophilic, ester hydrolysis susceptibility |
| 3-Bromo-2-(4-bromo-1H-pyrazol-1-yl)propan-1-ol | C₇H₁₃Br₂N₂O | 308.00 | Diol, Di-bromopyrazole | Enhanced reactivity, higher molecular weight |
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